4-Acetylimidazole

Übersicht

Beschreibung

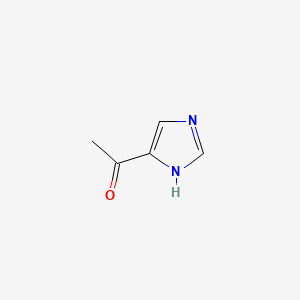

4-Acetylimidazole, also known as 1-(1H-imidazol-4-yl)ethanone, is a heterocyclic organic compound with the molecular formula C5H6N2O. It is a derivative of imidazole, featuring an acetyl group attached to the fourth position of the imidazole ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Acetylimidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable methods. For instance, the reaction of imidazole with acetic anhydride in the presence of a catalyst can be employed to achieve higher yields and purity. This method is advantageous due to its simplicity and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Acetylimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid, while reduction can produce 4-(1H-imidazol-4-yl)ethanol .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis of Organic Compounds

4-Acetylimidazole serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. For instance, it can be used in the preparation of N-acyl imidazole derivatives, which are important in chemical biology for labeling and modifying proteins .

2. Acetylation Reactions

The compound is utilized in acetylation reactions, where it acts as an acetylating agent for small biomolecules. This process is significant in modifying the functional groups of biomolecules to enhance their properties or activities. Recent studies have demonstrated its effectiveness in regioselective acetylation reactions using eco-friendly catalysts .

Biological Applications

1. Enzyme Mechanism Studies

this compound has been employed in research focused on enzyme mechanisms and protein interactions. For example, studies involving acetyl-pepsin have shown that treatment with this compound enhances its catalytic efficiency towards specific substrates . This highlights its role in the biochemical modification of enzymes.

2. RNA Modification

Recent advancements have revealed that this compound can be used to modify RNA structures. In nanopore sequencing experiments, it was shown to interact with RNA, facilitating the detection of modifications at the single-molecule level . This application is crucial for understanding RNA biology and the regulation of gene expression.

Medical Applications

1. Drug Development

Research into pharmaceutical applications has identified this compound as a potential precursor for drug development. Its ability to modify proteins and enzymes positions it as a candidate for designing new therapeutic agents targeting various diseases.

2. Protein Activation

The compound's mechanism involves the acylation of amino acids within proteins, which can activate or inhibit enzymatic activity. For example, it has been noted that this compound can modulate the activity of succinate dehydrogenase, a key enzyme in cellular metabolism . This property suggests its potential use in metabolic engineering and therapeutic interventions.

Industrial Applications

1. Agrochemical Production

In industrial settings, this compound serves as an intermediate in the production of agrochemicals and other industrial chemicals. Its high solubility and moderate reactivity make it suitable for various chemical processes, including polymer modifications .

2. Nanoparticle Synthesis

The compound has also been explored for its role in synthesizing polyphenol-containing nanoparticles, which have applications in drug delivery and bioimaging due to their antioxidative properties . The ability to modify surfaces using this compound enhances the functionality of these nanoparticles.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Synthesis of Organic Compounds | Building block for complex molecules; N-acyl imidazole derivatives |

| Chemistry | Acetylation Reactions | Modifies functional groups on biomolecules; eco-friendly catalysts |

| Biology | Enzyme Mechanism Studies | Enhances catalytic efficiency in enzymes like acetyl-pepsin |

| Biology | RNA Modification | Facilitates detection of RNA modifications via nanopore sequencing |

| Medicine | Drug Development | Potential precursor for new therapeutic agents |

| Medicine | Protein Activation | Modulates enzymatic activity; affects metabolic pathways |

| Industry | Agrochemical Production | Intermediate in producing agrochemicals |

| Industry | Nanoparticle Synthesis | Enhances functionality in drug delivery and bioimaging applications |

Wirkmechanismus

The mechanism of action of 4-acetylimidazole involves its interaction with specific molecular targets. For instance, it can act as an acylating agent, modifying proteins and enzymes by transferring its acetyl group to amino acid residues. This modification can alter the activity and function of the target proteins, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- N-Acetylimidazole

- N-Acetylbenzimidazole

- N-Acetyl-N’-methylbenzimidazolium acetate

Comparison: 4-Acetylimidazole is unique due to its specific acetylation at the fourth position of the imidazole ring, which imparts distinct reactivity and properties compared to other acetylated imidazole derivatives. For example, N-acetylimidazole has the acetyl group at the nitrogen position, leading to different chemical behavior and applications .

Biologische Aktivität

4-Acetylimidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an imidazole derivative characterized by the presence of an acetyl group at the 4-position of the imidazole ring. Its molecular formula is C₆H₆N₂O, and its structure can be represented as follows:

Anticancer Activity

Research has indicated that compounds containing imidazole rings, including this compound, exhibit significant anticancer properties. A study highlighted that various imidazole derivatives demonstrated potent activity against different cancer cell lines, with some showing IC₅₀ values in the nanomolar range. For instance, modifications to the imidazole structure enhanced its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| This compound | A549 | 200 |

| Compound X | HeLa | 150 |

| Compound Y | MDA-MB-468 | 250 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it may be effective in treating infections caused by these pathogens.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.56 |

| Escherichia coli | 2.00 |

| Candida albicans | Not effective |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other imidazoles, it may disrupt microtubule formation, thereby inhibiting cell division in cancer cells .

- Antimicrobial Mechanism : The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .

Case Studies

- Anticancer Efficacy : In a study involving various cancer cell lines, this compound demonstrated a notable reduction in cell viability, particularly against lung and breast cancer cells. The study reported an accumulation of cells in the G2/M phase of the cell cycle upon treatment with the compound at specific concentrations .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant inhibition at low concentrations, suggesting potential use as a topical antimicrobial agent .

Eigenschaften

IUPAC Name |

1-(1H-imidazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFOJIVMBHBZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340547 | |

| Record name | 4-Acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61985-25-9 | |

| Record name | 4-Acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-imidazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different ways to synthesize 4-acetylimidazole?

A1: One method involves the isomerization of 1-acetylimidazole under flash-vacuum pyrolysis. This technique, studied using mass and ion kinetic energy spectrometry, leads to the formation of both 2- and this compound. [] Another approach utilizes 2-bromoacetoacetaldehyde in a novel synthesis of 2-substituted-4-acetylimidazoles. [] These methods highlight the versatility in synthesizing this compound, offering potential for further derivatization and exploration of its properties.

Q2: Has this compound shown any promise in biological applications?

A2: Research suggests that this compound analogs, specifically those derived from 2-nitro-4(5)-acetyl-5(4)-methylimidazole, could be potential radiosensitizers. [] Studies on Chinese hamster cells (V-79) showed that a 3-methoxy-2-propanol derivative of 2-nitro-4-acetylimidazole demonstrated superior radiosensitizing activity compared to misonidazole in vitro. [] This finding opens avenues for exploring its use in cancer treatment, enhancing the efficacy of radiotherapy on hypoxic tumor cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.